N4-Hydroxyctidine, or EIDD-1931, is a ribonucleoside analog which induces mutations in RNA virions. N4-hydroxycytidine was first described in the literature in 1980 as a potent mutagen of bacteria and phage. It has shown antiviral activity against Venezuelan equine encephalitis virus, and the human coronavirus HCoV-NL63 in vitro. N4-hydroxycytodine has been shown to inhibit SARS-CoV-2 as well as other human and bat coronaviruses in mice and human airway epithelial cells. It is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations. In non-human primates, N4-hydroxycytidine was poorly orally bioavailable. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. The prodrug of N4-hydroxycytidine, [EIDD-2801], is also being investigated for its broad spectrum activity against the coronavirus family of viruses.
N(4)-Hydroxycytidine
CAS No.: 3258-02-4
VCID: VC0559779
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
N(4)-Hydroxycytidine, also known as EIDD-1931, is a nucleoside analogue of cytidine, distinguished by a hydroxy group at the N(4) position. It has garnered significant attention for its broad-spectrum antiviral properties, particularly against RNA viruses such as SARS-CoV-2 and other coronaviruses . This compound is part of ongoing research for its potential in treating various viral infections, including COVID-19. Mechanism of ActionN(4)-Hydroxycytidine acts as a ribonucleoside analogue that induces mutations in viral RNA genomes. Once phosphorylated to its active 5'-triphosphate form, it is incorporated into viral RNA during replication, leading to the accumulation of inactivating mutations, a process known as viral error catastrophe . This mechanism is effective against a wide range of viruses, including coronaviruses, alphaviruses, and influenza viruses . Antiviral ActivityN(4)-Hydroxycytidine has demonstrated potent antiviral activity against several viruses:
Bioavailability and MetabolismN(4)-Hydroxycytidine is orally bioavailable in mice but exhibits poor bioavailability in non-human primates . It is phosphorylated in tissues to its active form, which is then incorporated into viral RNA . Prodrug DevelopmentThe prodrug of N(4)-Hydroxycytidine, EIDD-2801, is also under investigation for its broad-spectrum antiviral activity. EIDD-2801 has shown effectiveness against multiple influenza strains and is being explored for its potential against coronaviruses . Clinical and Research ImplicationsWhile N(4)-Hydroxycytidine has shown promising antiviral activity, further research is needed to fully understand its efficacy and safety in humans. Concerns about potential off-target effects and mutagenicity in host cells necessitate careful evaluation in clinical trials . |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 3258-02-4 | |||||||||
Product Name | N(4)-Hydroxycytidine | |||||||||
Molecular Formula | C9H13N3O6 | |||||||||
Molecular Weight | 259.22 g/mol | |||||||||
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |||||||||
Standard InChI | InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 | |||||||||
Standard InChIKey | XCUAIINAJCDIPM-XVFCMESISA-N | |||||||||
Isomeric SMILES | C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |||||||||
SMILES | C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |||||||||
Canonical SMILES | C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |||||||||
Synonyms | uridine, 4-oxime; β-D-N4-Hydroxycytidine; N4-Hydroxycytidin | |||||||||
Reference | Urakova N, Kuznetsova V, Crossman DK, Sokratian A, Guthrie DB, Kolykhalov AA, Lockwood MA, Natchus MG, Crowley MR, Painter GR, Frolova EI, Frolov I: beta-d-N (4)-Hydroxycytidine Is a Potent Anti-alphavirus Compound That Induces a High Level of Mutations in the Viral Genome. J Virol. 2018 Jan 17;92(3). pii: JVI.01965-17. doi: 10.1128/JVI.01965-17. Print 2018 Feb 1. [PMID:29167335] Painter GR, Bowen RA, Bluemling GR, DeBergh J, Edpuganti V, Gruddanti PR, Guthrie DB, Hager M, Kuiper DL, Lockwood MA, Mitchell DG, Natchus MG, Sticher ZM, Kolykhalov AA: The prophylactic and therapeutic activity of a broadly active ribonucleoside analog in a murine model of intranasal venezuelan equine encephalitis virus infection. Antiviral Res. 2019 Nov;171:104597. doi: 10.1016/j.antiviral.2019.104597. Epub 2019 Sep 5. [PMID:31494195] T. P. Sheahan et al.: An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice. Sci. Transl. Med.. Pyrc K, Bosch BJ, Berkhout B, Jebbink MF, Dijkman R, Rottier P, van der Hoek L: Inhibition of human coronavirus NL63 infection at early stages of the replication cycle. Antimicrob Agents Chemother. 2006 Jun;50(6):2000-8. doi: 10.1128/AAC.01598-05. [PMID:16723558] Sledziewska E, Janion C: Mutagenic specificity of N4-hydroxycytidine. Mutat Res. 1980 Mar;70(1):11-6. doi: 10.1016/0027-5107(80)90053-6. [PMID:7366595] Toots M, Yoon JJ, Cox RM, Hart M, Sticher ZM, Makhsous N, Plesker R, Barrena AH, Reddy PG, Mitchell DG, Shean RC, Bluemling GR, Kolykhalov AA, Greninger AL, Natchus MG, Painter GR, Plemper RK: Characterization of orally efficacious influenza drug with high resistance barrier in ferrets and human airway epithelia. Sci Transl Med. 2019 Oct 23;11(515). pii: 11/515/eaax5866. doi: 10.1126/scitranslmed.aax5866. [PMID:31645453] Hampton T: New Flu Antiviral Candidate May Thwart Drug Resistance. JAMA. 2020 Jan 7;323(1):17. doi: 10.1001/jama.2019.20225. [PMID:31910262] |
|||||||||
PubChem Compound | 197020 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume